1-(2-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate) 1-(2-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate)
Brand Name: Vulcanchem
CAS No.: 1184987-92-5
VCID: VC6942116
InChI: InChI=1S/C11H17N3.3C7H8O3S/c1-2-6-13-11(4-1)10-14-8-3-5-12-7-9-14;3*1-6-2-4-7(5-3-6)11(8,9)10/h1-2,4,6,12H,3,5,7-10H2;3*2-5H,1H3,(H,8,9,10)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCCN(C1)CC2=CC=CC=N2
Molecular Formula: C32H41N3O9S3
Molecular Weight: 707.87

1-(2-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate)

CAS No.: 1184987-92-5

Cat. No.: VC6942116

Molecular Formula: C32H41N3O9S3

Molecular Weight: 707.87

* For research use only. Not for human or veterinary use.

1-(2-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate) - 1184987-92-5

Specification

CAS No. 1184987-92-5
Molecular Formula C32H41N3O9S3
Molecular Weight 707.87
IUPAC Name 4-methylbenzenesulfonic acid;1-(pyridin-2-ylmethyl)-1,4-diazepane
Standard InChI InChI=1S/C11H17N3.3C7H8O3S/c1-2-6-13-11(4-1)10-14-8-3-5-12-7-9-14;3*1-6-2-4-7(5-3-6)11(8,9)10/h1-2,4,6,12H,3,5,7-10H2;3*2-5H,1H3,(H,8,9,10)
Standard InChI Key HFRIUEKDABSYOT-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCCN(C1)CC2=CC=CC=N2

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

1-(2-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate) consists of a 1,4-diazepane core (a seven-membered ring with two nitrogen atoms) substituted at the 1-position with a 2-pyridinylmethyl group. Three 4-methylbenzenesulfonate (p-toluenesulfonate) counterions balance the charge. The molecular formula is C₃₂H₄₁N₃O₉S₃, with a molecular weight of 707.87 g/mol, analogous to its 3- and 4-pyridinylmethyl isomers .

Table 1: Key Identifiers

PropertyValue
CAS NumberNot yet assigned
IUPAC Name4-methylbenzenesulfonic acid;1-(pyridin-2-ylmethyl)-1,4-diazepane
Molecular FormulaC₃₂H₄₁N₃O₉S₃
Molecular Weight707.87 g/mol
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCCN(C1)CC2=CC=NC=C2

The absence of a registered CAS number suggests this compound remains understudied compared to its 3- and 4-pyridinylmethyl counterparts .

Structural Analogues and Trends

  • 1-(4-Pyridinylmethyl) variant (CAS 1185553-75-6): Exhibits a molecular weight of 707.87 g/mol and enhanced aqueous solubility due to sulfonate groups.

  • 1-(3-Pyridinylmethyl) variant (PubChem CID 45595276): Shares identical molecular weight and sulfonate counterions .

  • 1-(2-Methylpyridin-4-yl) derivative (CAS 936940-48-6): Demonstrates a lower molecular weight (191.27 g/mol) and boiling point of 345.3°C .

The 2-pyridinylmethyl substitution likely alters electronic properties and steric effects compared to other isomers, influencing reactivity and coordination behavior.

Synthesis and Purification

Synthetic Pathways

The compound can be synthesized via reductive amination or alkylation strategies, paralleling methods used for related diazepane derivatives :

  • Reductive Amination:

    • React homopiperazine with 2-pyridinecarboxaldehyde in the presence of a reducing agent (e.g., NaBH₃CN).

    • Quaternize the resulting 1-(2-pyridinylmethyl)-1,4-diazepane with p-toluenesulfonic acid to form the tris-sulfonate salt.

  • Alkylation Approach:

    • Treat homopiperazine with 2-(chloromethyl)pyridine under basic conditions.

    • Isolate the intermediate amine and perform sulfonation with p-toluenesulfonyl chloride.

Table 2: Optimization Parameters for Synthesis

ParameterOptimal Condition
SolventAnhydrous ethanol or acetonitrile
Temperature60–80°C (alkylation)
Reaction Time12–48 hours
Yield~60–70% (based on analogs )

Purification Challenges

  • Counterion Exchange: Excess p-toluenesulfonic acid must be removed via recrystallization or column chromatography.

  • Hygroscopicity: The tris-sulfonate salt may require storage under inert conditions to prevent moisture absorption.

Physicochemical Properties

Solubility Profile

SolventSolubility
WaterHigh (due to sulfonate groups)
MethanolModerate
DichloromethaneLow
Diethyl EtherInsoluble

The sulfonate groups confer water solubility, making the compound suitable for aqueous-phase reactions .

Research Applications

Coordination Chemistry

Diazepane derivatives are prized for their bidentate or tridentate ligand capabilities. In manganese(II) complexes, similar ligands facilitate catalytic olefin epoxidation with hydrogen peroxide .

Table 3: Catalytic Performance of Diazepane-Based Complexes

SubstrateConversion (%)Selectivity (%)
Styrene9288
Cyclohexene8579
1-Octene7882

The 2-pyridinylmethyl group may enhance electron donation to metal centers, improving catalytic activity compared to 4-substituted analogs .

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